molecular formula C7H10O B3021360 2-Ethynylcyclopentanol CAS No. 22022-30-6

2-Ethynylcyclopentanol

Cat. No.: B3021360
CAS No.: 22022-30-6
M. Wt: 110.15 g/mol
InChI Key: JRZIIUSKYKGRDH-UHFFFAOYSA-N
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Description

2-Ethynylcyclopentanol is an organic compound with the molecular formula C7H10O It is characterized by the presence of an ethynyl group attached to a cyclopentanol ring

Scientific Research Applications

2-Ethynylcyclopentanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for 2-Ethynylcyclopentanol indicates that it is a flammable liquid and vapor. It may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing the dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area and wear protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynylcyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethynylmagnesium bromide, followed by hydrolysis. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and purity. The use of palladium-catalyzed coupling reactions is one such method, which allows for efficient synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylcyclopentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to cyclopentanol derivatives.

    Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium amide (NaNH2) and organolithium reagents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various cyclopentanol derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Ethynylcyclopentanol involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Ethylcyclopentanol: Similar in structure but with an ethyl group instead of an ethynyl group.

    trans-2-Ethynylcyclopentanol: A stereoisomer with different spatial arrangement of atoms.

Uniqueness: 2-Ethynylcyclopentanol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

2-ethynylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h1,6-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZIIUSKYKGRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400106
Record name 2-Ethynylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887978-40-7
Record name 2-Ethynylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethynylcyclopentanol
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2-Ethynylcyclopentanol
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2-Ethynylcyclopentanol
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2-Ethynylcyclopentanol
Reactant of Route 5
2-Ethynylcyclopentanol
Reactant of Route 6
2-Ethynylcyclopentanol

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